Guanosine 5'-diphosphate is classified as a nucleotide, specifically a nucleoside diphosphate. It consists of the nucleobase guanine attached to a ribose sugar and two phosphate groups. This compound is a key component of ribonucleic acid and is involved in the synthesis of guanosine 5'-triphosphate, which is essential for energy metabolism and cellular signaling. Guanosine 5'-diphosphate can be derived from various biological sources, including fermentation processes utilizing microorganisms like Bacillus subtilis .
One efficient method for synthesizing guanosine 5'-diphosphate involves fermentation using specific strains of Bacillus subtilis that are low in nucleotidase activity. The fermentation medium typically includes:
The inoculation with Bacillus subtilis leads to the accumulation of guanosine 5'-diphosphate in the fermentation broth. The process can be optimized by adjusting the concentrations of carbon and nitrogen sources to enhance yield .
Another method involves chemical synthesis through selective methylation. For example, guanosine 5'-diphosphate can be methylated at position 7 using dimethyl sulfate in an aqueous solution. This process has been reported to achieve over 96% yield within two hours .
Guanosine 5'-diphosphate has a complex molecular structure characterized by:
The structural arrangement allows for hydrogen bonding and interactions that are crucial for its biological functions, particularly in enzyme catalysis and binding .
Guanosine 5'-diphosphate participates in several important biochemical reactions:
Guanosine 5'-diphosphate functions primarily as a signaling molecule within cells. Its mechanism of action includes:
Guanosine 5'-diphosphate exhibits several notable physical and chemical properties:
These properties are crucial for its function in cellular processes and its stability during biochemical reactions .
Guanosine 5'-diphosphate has diverse applications in scientific research and industry:
Guanosine 5'-diphosphate (GDP) is a purine ribonucleoside diphosphate with the chemical formula C₁₀H₁₅N₅O₁₁P₂ and a molecular weight of 443.20 g/mol [1] [9]. Its structure consists of:
Table 1: Structural Parameters of GDP
Property | Value/Description |
---|---|
IUPAC Name | [({[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid |
SMILES | [Na].NC1=NC(=O)c2ncn(C3OC(COP(O)(=O)OP(O)(O)=O)C(O)C3O)c2N1 |
Stereochemistry | D-ribose configuration (β-anomer) |
Conformational Flexibility | Glycosidic bond rotation (~50°–80°), ribose puckering |
GDP is synthesized through de novo purine synthesis and salvage pathways:
Table 2: Key Enzymes in GDP Biosynthesis
Enzyme | Function | Organisms |
---|---|---|
Nucleoside-diphosphate kinase | GDP ↔ GTP interconversion | Universal |
Succinyl-CoA synthetase | Substrate-level GTP synthesis (TCA cycle) | Prokaryotes/mitochondria |
HGPRT | Guanine salvage to GMP | Eukaryotes |
GDP exhibits higher thermodynamic stability than GTP due to its lower-energy phosphate bonds. The free energy of hydrolysis (ΔG°′) for GDP is −30.5 kJ/mol, compared to GTP’s −35 to −40 kJ/mol [3] [6]. Hydrolysis kinetics involve:
Table 3: Hydrolysis Properties of GDP vs. GTP
Property | GDP | GTP |
---|---|---|
ΔG°′ of hydrolysis | −30.5 kJ/mol | −35 to −40 kJ/mol |
Non-enzymatic half-life | >100 hours | ~10 hours |
Enzymatic turnover (kcat) | N/A | 1–200 s⁻¹ (GTPase-dependent) |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7